N,N'-Bis(4-aminophenyl)adipamide

Thermal Stability Polymer Processing High-Temperature Applications

Procurement challenge: Sourcing a diamine monomer that balances thermal stability with polymer toughness, unlike brittle fully aromatic alternatives. N,N'-Bis(4-aminophenyl)adipamide (CAS 26179-35-1) offers: - 7 rotatable bonds (adipamide spacer) for enhanced flexibility and impact resistance vs. MDA/ODA - 4 H-bond donors/acceptors for improved adhesion and solvent resistance - High boiling point (531.3 °C) for high-temperature polyamide synthesis Reliable supply for R&D to pilot scale.

Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
CAS No. 26179-35-1
Cat. No. B13793007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(4-aminophenyl)adipamide
CAS26179-35-1
Molecular FormulaC18H22N4O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C18H22N4O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4,19-20H2,(H,21,23)(H,22,24)
InChIKeyHVCRWARLEIATFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(4-aminophenyl)adipamide: Identity and Procurement


N,N'-Bis(4-aminophenyl)adipamide (CAS 26179-35-1) is a symmetrical aromatic-aliphatic diamine monomer . Its structure features two terminal 4-aminophenyl groups connected by a central adipamide (hexanediamide) linker . The compound has a molecular formula of C18H22N4O2, a molecular weight of 326.39–326.40 g/mol, and a computed boiling point of 531.3 °C at 760 mmHg . It is primarily utilized as a building block in the synthesis of specialty polyamides and as a potential chain extender or curing agent in polymer formulations .

Monomer type Aromatic-aliphatic diamine monomer
Polymer synthesis Specialty polyamide building block
Chain modifier Introduces flexibility and H-bonding

N,N'-Bis(4-aminophenyl)adipamide: Why Substitution Fails


Unlike rigid, fully aromatic diamines such as 4,4'-methylenedianiline (MDA) or 4,4'-oxydianiline (ODA), N,N'-Bis(4-aminophenyl)adipamide incorporates a central adipamide spacer . This aliphatic amide linkage introduces conformational flexibility (evidenced by a higher number of rotatable bonds) and an enhanced hydrogen-bonding network due to additional amide groups [1]. Consequently, polymers derived from this monomer exhibit altered thermal transitions, solubility profiles, and mechanical properties compared to those based on conventional rigid diamines. Direct substitution with MDA or ODA would fundamentally change the polymer architecture and performance, necessitating a targeted procurement strategy based on specific application requirements [1].

Conformational flexibility mismatch
Rigid diamines like MDA and ODA lack the adipamide spacer. Direct substitution may reduce polymer chain mobility, potentially leading to more brittle behavior.
Hydrogen bonding capacity shift
MDA and ODA offer fewer H-bond donors/acceptors. Replacing this monomer may lower cohesive energy density, altering adhesion and solvent resistance.
Thermal stability profile differences
Lower boiling points of MDA and ODA suggest different thermal endurance. Substitution may compromise polymer performance in high-temperature processing or service environments.

N,N'-Bis(4-aminophenyl)adipamide: Quantitative Comparison


Thermal Stability vs. MDA and ODA

N,N'-Bis(4-aminophenyl)adipamide exhibits a computed boiling point of 531.3 °C at 760 mmHg, which is substantially higher than that of 4,4'-methylenedianiline (MDA, 398–399 °C) and 4,4'-oxydianiline (ODA, 389 °C) [1]. This indicates superior thermal stability, suggesting the compound can withstand higher processing temperatures and may confer enhanced thermal resistance to derived polymers .

Thermal Stability
Data to verify
531.3 °C
MDA: 398–399 °C | ODA: 389 °C
Reported higher boiling point may support higher processing temperatures.
Computed values; experimental verification recommended.
Thermal Stability Polymer Processing High-Temperature Applications

Enhanced Hydrogen Bonding Capacity

The compound possesses 4 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), compared to 2 HBD/2 HBA for MDA and 2 HBD/3 HBA for ODA [1][2][3]. This increased H-bonding capacity, arising from the two central amide groups, facilitates stronger intermolecular associations, which can influence polymer crystallinity, solvent resistance, and adhesive properties [1].

H-Bond Capacity
Class-level
4 HBD / 4 HBA
MDA: 2/2 | ODA: 2/3
May enhance cohesive energy density and adhesion.
Class-level inference; validate in target polymer matrix.
Supramolecular Chemistry Polymer Morphology Adhesion

Higher Conformational Flexibility

The adipamide spacer in N,N'-Bis(4-aminophenyl)adipamide confers 7 rotatable bonds, compared to only 2 rotatable bonds in both MDA and ODA [1][2][3]. This increased conformational freedom allows for greater chain flexibility in derived polymers, potentially leading to altered glass transition temperatures, improved impact resistance, and distinct melt-processing behavior compared to rigid-rod polyamides [1].

Chain Flexibility
Class-level
7 rotatable bonds
MDA: 2 | ODA: 2
May improve toughness and melt processability.
Class-level inference; property impact is context-dependent.
Polymer Flexibility Chain Packing Toughness

Higher Molecular Weight Impact

With a molecular weight of 326.4 g/mol, N,N'-Bis(4-aminophenyl)adipamide is significantly larger than MDA (198.3 g/mol) and ODA (200.2 g/mol) [1]. This higher molecular weight per repeat unit influences polymer segmental motion, free volume, and diffusion characteristics. In polyamide synthesis, the larger monomer size reduces the amide group density, which can modify water absorption, dielectric properties, and mechanical stiffness compared to polymers derived from smaller diamines .

Monomer MW
Reported
326.4 g/mol
MDA: 198.3 | ODA: 200.2
Larger monomer may modify segmental motion and moisture uptake.
Reported impact; verify for specific formulation.
Polymer Design Mechanical Properties Diffusion

N,N'-Bis(4-aminophenyl)adipamide: Recommended Applications


High-Temperature Polyamides and Poly(amide-imide)s

The elevated boiling point (531.3 °C) and thermal stability [1] support the use of N,N'-Bis(4-aminophenyl)adipamide as a diamine monomer in the synthesis of polyamides and poly(amide-imide)s intended for high-temperature service environments. The adipamide spacer contributes flexibility (7 rotatable bonds) [2] while the aromatic termini maintain thermal resistance, enabling the design of polymers with balanced thermal and mechanical properties.

Flexible, Tough Polyamide Films and Coatings

The 7 rotatable bonds in the adipamide linker provide significant conformational freedom compared to rigid diamines like MDA (2 rotatable bonds) [1][2]. This flexibility can be exploited to produce polyamide films and coatings with enhanced toughness, elongation, and impact resistance, addressing application requirements where brittle failure of conventional aromatic polyamides is a concern.

H-Bond-Enhanced Networks and Adhesives

With 4 hydrogen bond donors and 4 acceptors [1], N,N'-Bis(4-aminophenyl)adipamide offers a higher H-bonding capacity than MDA (2/2) or ODA (2/3) [2][3]. This property can be leveraged to create polymer networks with increased cohesive energy density, improving adhesion to polar substrates and enhancing solvent resistance in coatings and structural adhesives.

Epoxy Curing Agent with Tailored Flexibility

The combination of aromatic amine functionality and a flexible aliphatic spacer positions N,N'-Bis(4-aminophenyl)adipamide as a unique epoxy curing agent. The aromatic amines provide a pathway for high-Tg network formation, while the adipamide segment modulates crosslink density and introduces flexibility (7 rotatable bonds) [1], potentially reducing brittleness in cured epoxy systems compared to those cured with fully aromatic diamines.

Application
Selection Property
Validation Focus
High-temperature polyamides
Thermal stability profile
Processing temperature compatibility
Flexible films & coatings
Chain flexibility (rotatable bonds)
Toughness and elongation
H-bond enhanced adhesives
Hydrogen bonding capacity
Cohesive energy and adhesion
Epoxy curing agent
Balance of aromatic and aliphatic segments
Tg and flexibility modulation
Quote Request

Request a Quote for N,N'-Bis(4-aminophenyl)adipamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.